molecular formula C10H6N2OS B8473509 1,3-Thiazolo[5,4-c]isoquinolin-5(4H)-one

1,3-Thiazolo[5,4-c]isoquinolin-5(4H)-one

Cat. No.: B8473509
M. Wt: 202.23 g/mol
InChI Key: MSSZYKGJYFRHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Thiazolo[5,4-c]isoquinolin-5(4H)-one is a useful research compound. Its molecular formula is C10H6N2OS and its molecular weight is 202.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

4H-[1,3]thiazolo[5,4-c]isoquinolin-5-one

InChI

InChI=1S/C10H6N2OS/c13-9-7-4-2-1-3-6(7)8-10(12-9)14-5-11-8/h1-5H,(H,12,13)

InChI Key

MSSZYKGJYFRHOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(NC2=O)SC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (1 ml) was added to a suspension of 4-phenyl-1,3-thiazole-5-carboxylic acid (300 mg, 1.46 mmol) in 10 ml of dry benzene and the mixture was refluxed for 2 hours. The solvent and the excess of thionyl chloride were removed under reduced pressure; the residue was taken up using 10 ml of dry THF and cooled to 0° C. Sodium azide (1.5 mmol) dissolved in the minimal amount of water was quickly added and the resulting solution was stirred for 1 hour at room temperature. After pouring into 100 ml of cracked ice/H2O and extraction with diethyl ether (4×100 ml), the collected organic layers were dried over Na2SO4. The filtrate was gently evaporated under reduced pressure, the residue was dissolved in 10 ml of o-dichlorobenzene, and the resulting mixture was refluxed for 5-10 hours. The mixture was then cooled, and directly submitted to flash chromatography, elution with dichloromethane/methanol (99/1) afforded to the title compound. Yield: 20%.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
20%

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